Aclarubicin hydrochloride

Catalog No.
S548591
CAS No.
75443-99-1
M.F
C42H54ClNO15
M. Wt
848.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aclarubicin hydrochloride

CAS Number

75443-99-1

Product Name

Aclarubicin hydrochloride

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride

Molecular Formula

C42H54ClNO15

Molecular Weight

848.3 g/mol

InChI

InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1

InChI Key

KUSMIBXCRZTVML-PCCPLWKKSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl

Synonyms

Aclacin, Aclacinomycin A, Aclaplastin, Aclarubicin, MA 144A1, MA-144A1, MA144A1, NSC 208734, NSC-208734, NSC208734

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O.Cl

Mechanism of Action:

Aclarubicin hydrochloride works by inhibiting the enzymes topoisomerase I and II, which are crucial for DNA replication and repair. By interfering with these enzymes, aclarubicin hydrochloride disrupts cell division and triggers cell death in cancer cells [].

Preclinical Studies:

Aclarubicin hydrochloride has shown promising results in preclinical studies, including cell line and animal models of various cancers. These studies have demonstrated its effectiveness against different types of leukemia, including acute myeloid leukemia (AML) [, ]. Additionally, research suggests potential activity against other malignancies like solid tumors [].

Clinical Trials:

Aclarubicin hydrochloride has been evaluated in clinical trials, primarily focusing on patients with AML who have not responded to other treatments. These trials have shown moderate efficacy, with some patients achieving complete remission (disappearance of all detectable cancer cells) [, ]. However, further investigation is needed to determine its optimal dosage, efficacy compared to other antileukemic agents, and long-term safety profile.

Ongoing Research:

Current research on aclarubicin hydrochloride focuses on improving its therapeutic potential by:

  • Developing novel drug delivery systems: Researchers are exploring ways to improve the drug's bioavailability and reduce its side effects by using targeted delivery systems [].
  • Combination therapies: Investigating the effectiveness of combining aclarubicin hydrochloride with other anti-cancer agents to potentially enhance its efficacy and overcome resistance [].

Aclarubicin hydrochloride, also known as aclacinomycin A, is an anthracycline antibiotic derived from the soil bacterium Streptomyces galilaeus. It is primarily used in oncology for the treatment of various cancers, including acute non-lymphoblastic leukemia, breast cancer, gastric cancer, lymphoma, ovarian cancer, small cell lung cancer, and thyroid cancer. Aclarubicin is notable for its lower cardiotoxicity compared to other anthracyclines such as doxorubicin and daunorubicin, making it a preferred option in certain clinical settings .

The compound has a complex structure characterized by a tetracenequinone ring system linked to a trisaccharide moiety. Its molecular formula is C42H53NO15·ClH, with a molecular weight of approximately 848.33 g/mol . The unique structural features of aclarubicin contribute to its distinct biological activity and therapeutic applications.

  • Aclarubicin hydrochloride acts as a topoisomerase inhibitor. Topoisomerases are enzymes that regulate DNA topology during processes like replication and transcription [].
  • The drug binds to DNA and topoisomerase complexes, preventing them from unwinding and re-sealing DNA strands. This disrupts DNA replication and RNA synthesis, leading to cell death in cancer cells [].
  • Aclarubicin hydrochloride is a highly toxic compound with severe side effects, including bone marrow suppression, cardiotoxicity (heart damage), and gastrointestinal toxicity [].
  • It is strictly for use under medical supervision and proper handling protocols due to its hazardous nature [].

Please Note:

  • Due to the ongoing nature of scientific research, new information about Aclarubicin hydrochloride may emerge. It is advisable to consult current scientific literature for the most recent findings.
  • This analysis is for informational purposes only and should not be interpreted as medical advice.
Typical of anthracyclines. The primary mechanism of action involves intercalation into DNA, where the aglycone component inserts between base pairs. This intercalation disrupts DNA replication and transcription processes. Additionally, aclarubicin inhibits topoisomerases I and II, enzymes critical for DNA unwinding during replication .

The compound can also participate in redox reactions due to its quinone structure, which can generate reactive oxygen species that further contribute to its cytotoxic effects on rapidly dividing cells .

Aclarubicin exhibits potent antitumor activity primarily through its ability to intercalate DNA and inhibit topoisomerases. This dual mechanism leads to the induction of DNA breaks and ultimately triggers apoptosis in cancer cells. Studies have shown that aclarubicin can effectively suppress tumor invasion processes and block cell cycle progression at the G1 phase . Its cytotoxicity profile varies among different human tumor cell lines, indicating a need for tailored therapeutic strategies based on tumor characteristics .

In laboratory settings, synthetic approaches often utilize glycosylation reactions to attach sugar moieties to the aglycone structure. For example, gold(I)-mediated condensation has been employed to facilitate the formation of glycosidic bonds under mild conditions . These methods allow for the exploration of various structural modifications that can enhance therapeutic efficacy or reduce side effects.

Aclarubicin is primarily used in chemotherapy regimens for treating various cancers. Its application extends to combination therapies where it is administered alongside other anticancer agents to enhance therapeutic outcomes while minimizing toxicity. Clinical studies have demonstrated its effectiveness in treating hematological malignancies and solid tumors .

Its lower cardiotoxicity profile compared to other anthracyclines makes it particularly valuable for patients who may be at risk for heart-related side effects from traditional treatments .

Aclarubicin has been studied for its interactions with various drugs. Notably, it can exhibit antagonistic effects when combined with other topoisomerase II inhibitors like etoposide and teniposide. This interaction necessitates careful consideration when designing combination chemotherapy protocols . Additionally, there is a potential risk of increased methemoglobinemia when used with certain anesthetics like bupivacaine .

Aclarubicin is part of a broader class of anthracyclines that includes several notable compounds. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypePrimary UseUnique Features
DoxorubicinAnthracyclineBreast cancer, leukemiaHigher cardiotoxicity; less selective topoisomerase inhibition
DaunorubicinAnthracyclineAcute myeloid leukemiaSimilar mechanism but more cardiotoxic than aclarubicin
EpirubicinAnthracyclineBreast cancerLess cardiotoxic than doxorubicin; modified sugar moiety
IdarubicinAnthracyclineAcute myeloid leukemiaMore potent than doxorubicin; unique metabolic pathway
AclarubicinAnthracyclineVarious cancersLower cardiotoxicity; dual inhibition of topoisomerases

Aclarubicin's unique combination of lower cardiotoxicity and effective dual inhibition of topoisomerases distinguishes it from other anthracyclines while maintaining potent antitumor activity .

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

5

Exact Mass

847.3181977 g/mol

Monoisotopic Mass

847.3181977 g/mol

Heavy Atom Count

59

UNII

501948RI66

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

75443-99-1

Dates

Modify: 2023-09-14
Jensen, P. B. /Postincubation with Aclarubicin Reverses Topoisomerase II Mediated DNA Cleavage, Strand Breaks, and Cytotoxicity Induced by VP-16./ Investigational New Drugs 12 (1994): 289-97. Http://cat.inist.fr. Web. 18 Sept. 2012./Aclarubicin./ Cancer.gov. National Cancer Institute, n.d. Web. 18 Sept. 2012.Wakabayashi, I. /Mechanisms in Inhibitory Action of Aclarubicin on Contractility of Rat Aorta./ Journal of Pharmacy and Pharmacology 47.12A (1995): 1025-028.Ncbi.gov. Web. 18 Sept. 2012.

Explore Compound Types